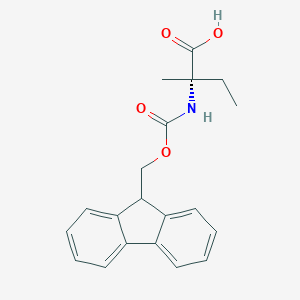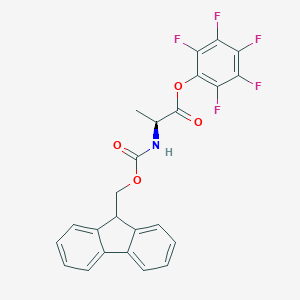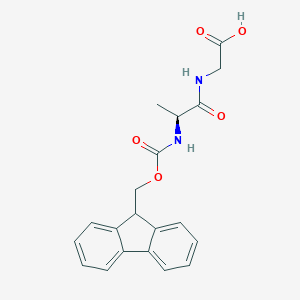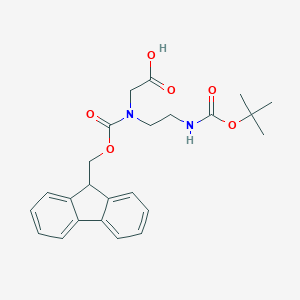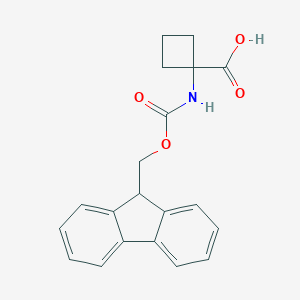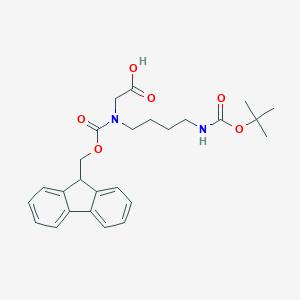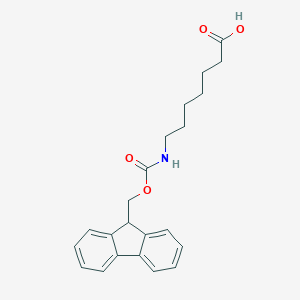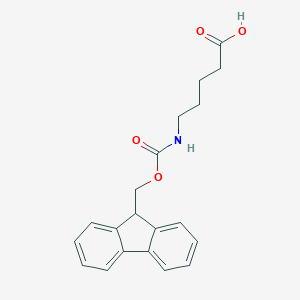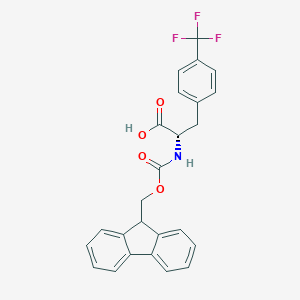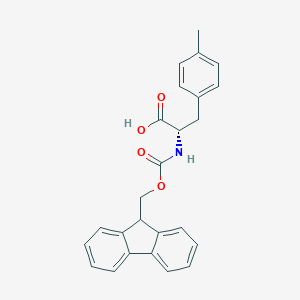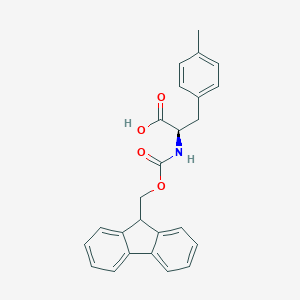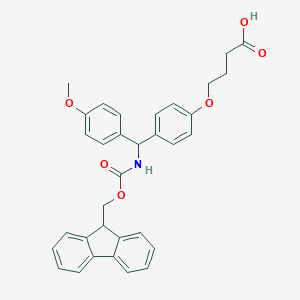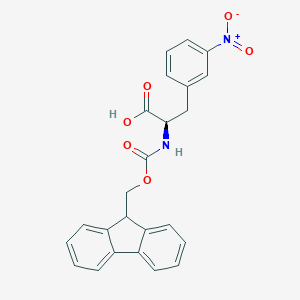
Fmoc-3-ニトロ-D-フェニルアラニン
概要
説明
Fmoc-3-nitro-D-phenylalanine: is a derivative of phenylalanine, an amino acid, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a nitro group attached to the phenyl ring. This compound is commonly used in peptide synthesis and has applications in various fields of scientific research .
科学的研究の応用
Chemistry:
- Used in the synthesis of peptides and proteins.
- Acts as a building block in the development of novel materials .
Biology:
- Studied for its role in protein engineering and design.
- Used in the development of peptide-based hydrogels for tissue engineering .
Medicine:
- Investigated for its potential antimicrobial properties.
- Used in drug delivery systems and therapeutic applications .
Industry:
- Employed in the production of biocompatible materials.
- Used in the development of sensors and diagnostic tools .
作用機序
Target of Action
It’s known that fmoc-protected amino acids like fmoc-3-nitro-d-phenylalanine are commonly used in peptide synthesis , suggesting that their targets could be proteins or enzymes involved in biological processes.
Mode of Action
It’s known that fmoc-protected amino acids can interact with their targets through non-covalent interactions . These interactions can lead to changes in the structure and function of the target molecules, thereby affecting their biological activities.
Biochemical Pathways
Given its role in peptide synthesis , it’s plausible that this compound could affect protein synthesis and related biochemical pathways.
Result of Action
A study on a similar compound, fmoc-phenylalanine, showed that it has antibacterial activity against gram-positive bacteria
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can affect the activity and stability of similar compounds .
生化学分析
Biochemical Properties
Fmoc-3-nitro-D-phenylalanine plays a significant role in biochemical reactions. It is part of the class of short aromatic peptides known for their eminent supramolecular self-assembly . The aromaticity of the Fmoc group improves the association of peptide building blocks
Cellular Effects
Some studies have shown that related compounds, such as Fmoc-phenylalanine, have antibacterial activity against a variety of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) . This antibacterial activity is predominantly due to its release from the hydrogel
Molecular Mechanism
The β-sheet structure is principally interlocked by π–π stacking of the Fmoc groups
準備方法
化学反応の分析
Types of Reactions:
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Fmoc group can be removed using a base such as piperidine, which is commonly used in SPPS.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Piperidine in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of 3-amino-D-phenylalanine.
Substitution: Removal of the Fmoc group to yield free 3-nitro-D-phenylalanine.
類似化合物との比較
Fmoc-3-fluorophenylalanine: Similar structure but with a fluorine atom instead of a nitro group.
Fmoc-tyrosine: Contains a hydroxyl group on the phenyl ring instead of a nitro group.
Fmoc-tryptophan: Contains an indole ring instead of a phenyl ring.
Uniqueness:
- The presence of the nitro group in Fmoc-3-nitro-D-phenylalanine allows for unique redox reactions and functionalization possibilities.
- The compound’s ability to form peptide-based hydrogels makes it valuable in tissue engineering and drug delivery .
特性
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-nitrophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIZJKKIJYRJIN-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426510 | |
| Record name | Fmoc-3-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478183-71-0 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-nitro-D-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478183-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-3-nitro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


